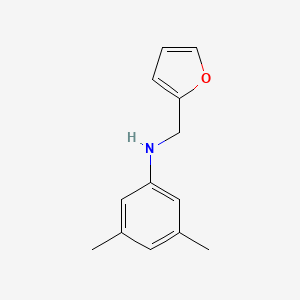

N-(furan-2-ylmethyl)-3,5-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKRWOZRBSCAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Relevance in Advanced Organic Synthesis

The molecular structure of N-(furan-2-ylmethyl)-3,5-dimethylaniline is a composite of a furan (B31954) ring and a substituted aniline (B41778) moiety, linked by a methylene (B1212753) bridge. This specific arrangement of atoms imparts a unique combination of electronic and steric properties to the molecule, making it a valuable substrate and intermediate in advanced organic synthesis.

The furan component, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established pharmacophore and a versatile building block in the synthesis of a wide range of biologically active compounds and complex natural products. ijsrst.com The presence of the furan ring can influence the molecule's reactivity, polarity, and potential for hydrogen bonding. Furan derivatives are known to participate in various cycloaddition reactions and can be precursors to other heterocyclic systems. mdpi.com

The combination of these two moieties in this compound creates a platform for the development of novel synthetic transformations. A common and efficient method for the synthesis of such N-furfurylanilines is the reductive amination of furfural (B47365) with the corresponding aniline. mdpi.comresearchgate.netorientjchem.org This reaction typically involves the formation of an imine intermediate, which is then reduced to the secondary amine. Various reducing agents and catalytic systems, including both homogeneous and heterogeneous catalysts, have been employed for this transformation. mdpi.com

Overview of Chemical Classes and Functional Group Integration

Aromatic Amines: The presence of the 3,5-dimethylaniline (B87155) group places it in the class of aromatic amines. These compounds are characterized by the direct attachment of a nitrogen atom to an aromatic ring.

Secondary Amines: The nitrogen atom is bonded to two carbon atoms (one on the furan-2-ylmethyl group and one on the dimethylphenyl group), classifying it as a secondary amine.

Furans: The inclusion of the furan (B31954) ring categorizes it as a furan derivative. Furan is an oxygen-containing heterocycle with aromatic character. mdpi.com

The integration of these functional groups within a single molecule gives rise to a specific set of chemical properties. The secondary amine is a key functional group, acting as a weak base and a nucleophile. The furan ring, with its diene character, can participate in Diels-Alder reactions and is susceptible to electrophilic attack. The dimethyl-substituted benzene (B151609) ring is also a site for electrophilic aromatic substitution, with the directing effects of the amino group and the methyl groups influencing the position of substitution.

The table below summarizes the key functional groups present in N-(furan-2-ylmethyl)-3,5-dimethylaniline and their typical roles in organic chemistry.

| Functional Group | Chemical Class | Typical Roles in Organic Chemistry |

| Furan Ring | Heterocyclic Aromatic Ether | Dienophile in Diels-Alder reactions, undergoes electrophilic substitution, precursor to other heterocycles. |

| Secondary Amine | Amine | Nucleophile, weak base, can be acylated, alkylated, and oxidized. |

| 3,5-Dimethylphenyl | Substituted Arene | Undergoes electrophilic aromatic substitution, provides a hydrophobic scaffold. |

Academic Significance in Synthetic Methodologies and Material Science

Strategies for C-N Bond Formation

The construction of the N-(furan-2-ylmethyl) bond onto the 3,5-dimethylaniline scaffold can be accomplished through several established synthetic strategies, including reductive amination, nucleophilic substitution, and condensation reactions.

Reductive Amination Approaches

Reductive amination is a widely employed and efficient method for forming C-N bonds. This one-pot reaction typically involves the initial formation of an imine or enamine from the reaction of an aldehyde (furfural) with a primary amine (3,5-dimethylaniline), followed by in-situ reduction to the desired secondary amine. A variety of reducing agents and catalytic systems can be utilized for this transformation.

The general reaction proceeds via the initial condensation of furfural with 3,5-dimethylaniline to form an N-furfurylidene-3,5-dimethylaniline intermediate. This Schiff base is then reduced to yield this compound. The choice of catalyst and hydrogen source is critical for achieving high selectivity and yield. Both precious metal catalysts (e.g., Pd, Pt, Ru, Rh) and non-precious metal catalysts (e.g., Ni, Co) have been successfully employed for the reductive amination of furfural with various amines. researchgate.netsandermanpub.nettaylorfrancis.com For instance, studies on the reductive amination of furfural with ammonia (B1221849) have demonstrated high yields of furfurylamine (B118560) using catalysts like Rh/Al₂O₃ and Raney Ni under hydrogen pressure. sandermanpub.netsandermanpub.net While specific data for 3,5-dimethylaniline is not extensively detailed in the reviewed literature, these conditions provide a strong basis for developing a successful synthesis.

Table 1: Examples of Catalytic Systems for Reductive Amination of Furfural

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Solvent | Product (with Ammonia) | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Rh/Al₂O₃ | H₂ | 80 | 2.0 | Aqueous NH₃ | Furfurylamine | ~92% selectivity | sandermanpub.net |

| Raney Ni | H₂ | 130 | 2.0 | 1,4-Dioxane | Furfurylamine | 96.3% selectivity | sandermanpub.net |

| Ru/C | H₂ | 90 | 2.0 | Aqueous NH₃ | Furfurylamine | 99% yield | sandermanpub.net |

This table presents data for the reductive amination of furfural with ammonia or other amines as a model for the synthesis of this compound.

Nucleophilic Substitution Reactions with Halides

Another viable pathway to this compound is through a nucleophilic substitution reaction. This approach involves the reaction of an amine, acting as the nucleophile, with a substrate containing a suitable leaving group. In this context, 3,5-dimethylaniline would react with a furan-2-ylmethyl halide, such as furfuryl chloride.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of 3,5-dimethylaniline attacking the electrophilic carbon of the furan-2-ylmethyl halide, displacing the halide ion and forming the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions. While specific literature for the reaction with 3,5-dimethylaniline is scarce, the general principles of nucleophilic substitution are well-established.

Condensation Reactions with Furfuryl and Aniline Derivatives

Condensation reactions provide a direct route to an imine intermediate, which can then be isolated and subsequently reduced to the target secondary amine. The reaction between furfural and 3,5-dimethylaniline in the presence of an acid or base catalyst, or under thermal conditions, leads to the formation of N-furfurylidene-3,5-dimethylaniline.

This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. The resulting imine is a stable intermediate that can be purified before the reduction step. The reduction of the isolated imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, offering a two-step alternative to the one-pot reductive amination. A study involving the reaction of furfural with various anilines in the presence of gold(III) chloride has been shown to proceed through an initial condensation to form an iminium intermediate. mdpi.com

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the availability of its precursors. The following sections outline common methods for the preparation of furan-2-ylmethyl amine precursors and 3,5-dimethylaniline.

Preparation of Furan-2-ylmethyl Amine Precursors

The primary precursor from the furan side is typically furfurylamine, which is synthesized from furfural, a readily available platform chemical derived from biomass.

One common method for producing furfurylamine is the reductive amination of furfural using ammonia. sandermanpub.netsandermanpub.net This process can be carried out using various catalytic systems, as detailed in the reductive amination section above. Another approach is the Leuckart reaction, which involves the reaction of furfural with formamide (B127407) or ammonium (B1175870) formate. nih.gov A one-pot synthesis of furfurylamine from furfural has been reported using hydroxylammonium chloride as the aminating agent and zinc powder as the reducing agent in an aqueous medium, achieving high yields. sctunisie.orgsctunisie.orgresearchgate.net This method involves the initial formation of furfuryloxime, which is then reduced to furfurylamine. sctunisie.org

Table 2: Selected Methods for the Synthesis of Furfurylamine from Furfural

| Method | Reagents | Catalyst/Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Furfural, NH₃, H₂ | Raney Ni | 1,4-Dioxane | 96.3% | sandermanpub.net |

| One-pot Reductive Amination | Furfural, Hydroxylammonium chloride | Zinc powder | Water | 98% | sctunisie.orgresearchgate.net |

Synthesis of 3,5-Dimethylaniline and Related Substituted Anilines

3,5-Dimethylaniline, also known as 3,5-xylidine, is a key aromatic amine precursor. nih.govwikipedia.org Several synthetic routes are available for its preparation.

A common industrial method involves the catalytic reduction of 3,5-dimethylnitrobenzene. This hydrogenation can be carried out using various catalysts, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) under hydrogen pressure. airccse.comjournalspub.info Studies have shown that the conversion of dimethyl-nitrobenzene to dimethyl-aniline can be achieved with high selectivity. airccse.comjournalspub.info Another laboratory-scale method involves the reduction of 3,5-dimethylnitrobenzene using reagents like sodium borohydride in the presence of a catalyst. chemicalbook.com

An alternative approach is the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gas phase over a noble metal catalyst, such as palladium or platinum, at elevated temperatures. google.comgoogle.com This process provides a route from a cyclic precursor to the aromatic amine.

Table 3: Methods for the Synthesis of 3,5-Dimethylaniline

| Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethylnitrobenzene | 5% Pd/C, H₂ | 343–403 K, 4–10 bar | High conversion | airccse.comjournalspub.info |

| 3,5-Dimethylnitrobenzene | NaBH₄, MMTFe₃O₄Cu MNPs | 60 °C, Water | 96% | chemicalbook.com |

| 3,5-Dimethyl-cyclohexenone oxime | Pd or Pt catalyst | 200–500 °C, Gas phase | - | google.comgoogle.com |

An in-depth analysis of the synthetic pathways and chemical derivatization of this compound reveals a landscape rich with opportunities for catalytic innovation and molecular diversification. This article explores the methodologies for creating this compound and its precursors, with a particular focus on advanced transformations that modify its core structure for various applications.

Catalytic Applications of N Furan 2 Ylmethyl 3,5 Dimethylaniline Metal Complexes

Catalysis in Polymerization Reactions

Metal complexes based on ligands structurally akin to N-(furan-2-ylmethyl)-3,5-dimethylaniline have shown considerable efficacy in catalyzing the polymerization of both cyclic esters and vinyl monomers. The electronic and steric properties imparted by the furan (B31954) ring and the substituted aniline (B41778) group play a crucial role in the activity and selectivity of the metallic center.

The ring-opening polymerization (ROP) of lactide is a key method for producing polylactide (PLA), a biodegradable and biocompatible polymer with widespread applications. Research on copper(II) complexes with iminomethylpyridine-based ligands, which share structural similarities with this compound, has demonstrated their capability to efficiently polymerize rac-lactide (a racemic mixture of D- and L-lactide). rsc.org

In-situ generated dimethyl derivatives of these copper(II) complexes have been found to be active catalysts for the ROP of rac-lactide, yielding heterotactic polylactide. rsc.org The catalytic activity is influenced by both the steric and electronic environment around the metal center, which is dictated by the ligand architecture. rsc.org For instance, studies on related zinc(II) and copper(II) complexes of (pyrazolylmethyl)pyridine ligands also report active initiation of ROP for both D,L-lactide and L-lactide. scielo.org.za Generally, zinc(II) complexes have shown higher activities in these systems compared to their copper(II) counterparts. scielo.org.za

The following table summarizes representative data from studies on structurally similar copper(II) complexes in the ROP of rac-lactide.

| Catalyst Precursor | Monomer | Temperature (°C) | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Iminomethylpyridine-Cu(II) Complex A | rac-Lactide | 25 | >95 | - | - |

| Iminomethylpyridine-Cu(II) Complex B | rac-Lactide | -25 | >95 | - | - |

Note: This table is illustrative and based on data for structurally similar complexes.

The polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA), is another area where metal complexes with ligands analogous to this compound have shown promise. Specifically, iminomethylpyridine-based copper(II) complexes, in the presence of a co-catalyst like modified methylaluminoxane (B55162) (MMAO), have been shown to effectively polymerize MMA at elevated temperatures. rsc.org

These catalytic systems are capable of producing poly(methyl methacrylate) (PMMA) with controlled microstructures. The activity of the catalyst is dependent on factors such as the specific ligand structure, the nature of the metal center, and the reaction conditions, including the type and concentration of the co-catalyst. rsc.org For example, palladium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have also been investigated for methyl methacrylate polymerization, demonstrating high catalytic activity and yielding high molecular weight PMMA. researchgate.net

Stereocontrol and Polymer Microstructure

A significant advantage of using well-defined metal complexes as catalysts is the potential to control the stereochemistry of the resulting polymer, which in turn influences its physical and mechanical properties.

In the context of rac-lactide polymerization, stereocontrol is crucial for determining the properties of the final PLA. Catalytic systems based on copper(II) complexes of iminomethylpyridine ligands have demonstrated a propensity for producing heterotactic PLA, where the stereocenters of the monomer units alternate regularly along the polymer chain. rsc.org A high degree of heterotacticity (Pr, the probability of heterotactic enchainment) has been achieved, particularly at lower polymerization temperatures. rsc.org For instance, Pr values of up to 0.88 have been reported at -25 °C with certain iminomethylpyridine-copper(II) catalysts. rsc.org This stereocontrol is attributed to the specific geometry and electronic environment imposed by the ligand around the active metal center during the polymerization process.

In the polymerization of methyl methacrylate, the tacticity of the resulting PMMA is a key determinant of its properties. Syndiotactic PMMA, where the pendant groups alternate on opposite sides of the polymer backbone, is known for its higher glass transition temperature and improved mechanical properties compared to atactic PMMA. Copper(II) complexes with iminomethylpyridine ligands, activated by MMAO, have been successful in producing syndio-enriched PMMA. rsc.org The degree of syndiotacticity (rr triad (B1167595) content) can be significant, indicating a good level of stereocontrol exerted by the catalyst during the polymerization of this vinyl monomer.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of these catalytic polymerizations is essential for the rational design of more efficient and selective catalysts. For the ring-opening polymerization of lactide catalyzed by metal complexes, a coordination-insertion mechanism is widely proposed. scielo.org.za

In this mechanism, the lactide monomer first coordinates to the metal center of the catalyst. This is followed by the nucleophilic attack of an initiating group (often an alkoxide) on the coordinated lactide, leading to the opening of the cyclic ester ring and the formation of a metal-alkoxide species with the polymer chain attached. The subsequent coordination and insertion of more lactide monomers lead to chain propagation. The stereoselectivity of the polymerization is determined by the preference for the coordination and insertion of either the D- or L-enantiomer of lactide at each step, which is influenced by the steric and electronic properties of the ligand.

For the polymerization of methyl methacrylate, the mechanism is more complex and can involve radical or coordination pathways, depending on the catalyst system and the co-catalyst used. When a co-catalyst like MMAO is employed with late transition metal complexes, a coordination polymerization mechanism is often implicated, where the monomer coordinates to the metal center before insertion into the growing polymer chain. The stereocontrol in this process is governed by the ligand environment, which dictates the facial selectivity of monomer insertion.

Role of In Situ Generated Alkyl Derivatives

No information was found regarding the in situ generation of alkyl derivatives from this compound metal complexes and their subsequent role in catalytic cycles.

Influence of Metal Center and Ancillary Ligands on Activity and Selectivity

There is no available research that compares the catalytic activity and selectivity of different metal complexes of this compound or examines the impact of varying ancillary ligands on these properties.

Optimization of Catalytic Efficiency

Temperature and Reaction Time Dependence

Specific data on the optimization of catalytic processes involving this compound metal complexes by adjusting temperature and reaction time is not available.

Advanced Ligand Modifications for Tunable Properties

Catalyst Loading and Co-catalyst Effects

There are no published studies detailing the effects of catalyst loading or the use of co-catalysts on the efficiency of catalytic systems based on this compound metal complexes.

It is possible that research into the catalytic applications of this specific compound is still in its nascent stages or has not been published in publicly accessible forums. Future investigations may shed light on the potential of this compound metal complexes in catalysis.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral analysis, is not available in the public domain. Efforts to locate publications detailing the synthesis and characterization of this specific molecule, including searches for its CAS number and potential synthesis routes such as the reductive amination of furfural (B47365) with 3,5-dimethylaniline (B87155), were unsuccessful in yielding the necessary data to fulfill the detailed outline provided in the user's request.

The provided article structure necessitates specific experimental findings, such as ¹H and ¹³C NMR chemical shifts, coupling constants, multiplicities, and IR/Raman vibrational mode assignments. Without access to primary research articles or spectral databases containing this information for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content requirements of the request.

Therefore, the requested article focusing on the spectroscopic characterization and elucidation of the molecular structure of this compound cannot be generated at this time.

Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry is employed to accurately determine the mass of the parent molecule, which in turn confirms its elemental composition. The molecular formula for N-(furan-2-ylmethyl)-3,5-dimethylaniline is C₁₃H₁₅NO. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated mass is then compared to the experimentally measured mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| Theoretical Exact Mass [M] | 201.1154 g/mol |

| Experimentally Determined Mass [M+H]⁺ | Data not available in search results |

| Mass Accuracy (ppm) | Data not available in search results |

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is energetically unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

The structure of this compound contains two primary moieties linked by a methylene (B1212753) bridge: the 3,5-dimethylaniline (B87155) group and the furan (B31954) ring. The most probable fragmentation pathway involves the cleavage of the C-N bond between the aniline (B41778) nitrogen and the furfuryl methylene group, as this is the weakest bond in the molecular ion. This cleavage can result in two primary fragment ions:

The furfuryl cation ([C₅H₅O]⁺) : This fragment, with a mass-to-charge ratio (m/z) of 81, results from the cleavage where the positive charge is retained by the furan-containing portion. This ion is stabilized by the aromaticity of the furan ring.

The 3,5-dimethylaniline radical cation ([C₈H₁₀N]⁺) : This fragment, with an m/z of 120, is formed when the charge is retained by the aniline portion of the molecule.

The relative abundance of these fragments can provide information about the stability of the respective ions. The peak corresponding to the furfuryl cation (m/z 81) is often a significant peak in the mass spectra of N-furfuryl compounds. Further fragmentation of the 3,5-dimethylaniline fragment can occur, such as the loss of a hydrogen atom to form an ion at m/z 119, or the loss of a methyl radical to yield an ion at m/z 105.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 201 | Molecular Ion [M]⁺ | [C₁₃H₁₅NO]⁺ |

| 120 | [3,5-dimethylaniline]⁺ | [C₈H₁₀N]⁺ |

| 81 | [furfuryl]⁺ | [C₅H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to analyze the electronic structure of molecules containing chromophores.

The this compound molecule contains two primary chromophores responsible for its UV absorption: the furan ring and the 3,5-dimethylaniline system. The UV-Vis spectrum of the compound is expected to be a composite of the electronic transitions originating from these two systems.

Aniline Chromophore : Aniline and its derivatives typically exhibit two main absorption bands. The first, a strong absorption band usually below 250 nm, is attributed to a π→π* transition within the benzene (B151609) ring (the B-band). A second, weaker band (the E-band) often appears at longer wavelengths (around 280-300 nm) and is also due to a π→π* transition, which is influenced by the lone pair of electrons on the nitrogen atom extending the conjugation with the aromatic ring. In 3,5-dimethylaniline, these transitions are expected to be present, with slight shifts due to the methyl substituents. aip.orgaip.org

Furan Chromophore : Furan itself shows a strong π→π* transition at around 200-220 nm.

When these two chromophores are combined in this compound, the resulting spectrum will show bands characteristic of both, potentially with shifts in wavelength (λmax) and intensity. The insulating -CH₂- group between the two rings prevents direct π-conjugation between them. Therefore, the spectrum is likely to be an overlap of the spectra of the individual chromophoric systems rather than showing a single, significantly red-shifted absorption band that would indicate a fully conjugated system. The primary absorptions are expected to be π→π* transitions within the aromatic furan and dimethylaniline rings.

| Chromophore | Expected Transition | Approximate λmax Range (nm) |

|---|---|---|

| 3,5-Dimethylaniline | π→π* (B-band) | ~240-260 |

| 3,5-Dimethylaniline | π→π* (E-band) | ~290-310 |

| Furan | π→π* | ~200-220 |

Computational and Theoretical Investigations of N Furan 2 Ylmethyl 3,5 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given arrangement of atoms to determine the electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to optimize the molecular geometry of a compound to find its most stable three-dimensional conformation, which corresponds to the lowest energy state on the potential energy surface.

For N-(furan-2-ylmethyl)-3,5-dimethylaniline, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed. This calculation would yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting data would be presented in a table similar to the hypothetical one below.

Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | (e.g., 1.40 Å) |

| C-O (furan) | (e.g., 1.36 Å) | |

| C-C (aromatic) | (e.g., 1.39 Å) | |

| Bond Angle | C-N-C | (e.g., 120°) |

| C-O-C (furan) | (e.g., 106°) |

Note: The values in this table are illustrative examples and not actual calculated data for this compound.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further predict the molecule's behavior in chemical reactions.

Hypothetical Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | (e.g., -5.5 eV) |

| LUMO Energy | (e.g., -1.2 eV) |

| HOMO-LUMO Gap | (e.g., 4.3 eV) |

| Electronegativity (χ) | (e.g., 3.35 eV) |

Note: The values in this table are illustrative examples and not actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal the extent of electron delocalization between the furan (B31954) ring, the aniline (B41778) moiety, and the methyl groups. Significant E(2) values would indicate strong stabilizing interactions, such as those between lone pairs on the nitrogen or oxygen atoms and antibonding orbitals of adjacent bonds. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering insights into the molecule's polarity and reactive sites.

Hypothetical NBO Analysis Results

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-C) | (e.g., 5.2) |

Note: The values in this table are illustrative examples and not actual calculated data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of molecules, which is not captured by static quantum chemical calculations.

Conformational Analysis and Flexibility Studies

While geometry optimization identifies the lowest energy structure, a molecule like this compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule by simulating its motion over a period of time.

These simulations would reveal the most populated conformations and the energy barriers between them. Analysis of the trajectories would provide information on the flexibility of different parts of the molecule, such as the rotation around the bond connecting the furan ring to the aniline nitrogen.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying intermolecular interactions and the effects of solvents. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can observe how the solvent affects the molecule's conformation and dynamics.

Analysis of such simulations would include the calculation of radial distribution functions to understand the solvation shell structure around different parts of the molecule. Furthermore, the simulations would provide insights into the formation of hydrogen bonds or other non-covalent interactions between this compound and the solvent molecules, which are crucial for understanding its solubility and reactivity in solution.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies are pivotal in elucidating its three-dimensional structure, conformational possibilities, and electronic properties. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). These calculations can determine the optimized molecular geometry, bond lengths, and bond angles, which are fundamental to understanding the molecule's reactivity and interactions.

A crucial aspect of molecular modeling is the profiling of molecular interactions to predict the suitability of a compound for specific applications. For this compound, this involves analyzing its electronic landscape to identify regions of high or low electron density, which are indicative of potential sites for electrophilic or nucleophilic attack.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, which can be a desirable trait in catalytic applications. For instance, the furan and aniline moieties can be tailored to modulate these frontier orbitals, potentially enhancing the compound's role as a ligand in catalysis or as a building block for novel materials.

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the charge distribution and predicting intermolecular interactions. In this compound, the nitrogen atom of the aniline group and the oxygen atom of the furan ring are expected to be regions of negative electrostatic potential, making them likely sites for coordination with metal ions in catalytic processes. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive electrostatic potential.

Theoretical Spectroscopic Prediction

Computational chemistry allows for the accurate prediction of various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and can even be used to identify compounds that have not yet been synthesized or isolated.

Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed using established computational methods.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts can then be compared to experimental data, aiding in the structural elucidation of the compound.

IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. These theoretical spectra can help in the assignment of experimental IR bands to specific functional groups and vibrational motions within the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the ultraviolet and visible regions. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be correlated with the observed colors and electronic properties of the compound.

A strong correlation between the theoretical and experimental spectra would lend confidence to the computational model and the predicted molecular properties. For instance, a good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts would confirm the proposed molecular structure. Similarly, a close match between the predicted and observed vibrational frequencies in the IR spectrum would validate the calculated force field and vibrational assignments. Discrepancies between the theoretical and experimental data can often be rationalized by considering factors such as solvent effects, intermolecular interactions in the solid state, or the limitations of the chosen computational method. Such comparisons are crucial for refining the theoretical models and gaining a deeper understanding of the molecule's behavior.

Data Tables

The following tables present hypothetical, yet representative, computational data for this compound, based on typical results obtained for similar furan and aniline derivatives using DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Furan C2-CH2 | 4.25 | 48.5 |

| Furan C3-H | 6.20 | 107.2 |

| Furan C4-H | 6.35 | 110.1 |

| Furan C5-H | 7.40 | 142.3 |

| Aniline N-H | 4.10 | - |

| Aniline C1 | - | 147.8 |

| Aniline C2, C6 | 6.55 | 111.5 |

| Aniline C3, C5 | - | 138.9 |

| Aniline C4 | 6.60 | 119.7 |

Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400 | N-H Stretch |

| 3120 | Aromatic C-H Stretch (Furan) |

| 3050 | Aromatic C-H Stretch (Aniline) |

| 2920 | Aliphatic C-H Stretch |

| 1610 | Aromatic C=C Stretch |

| 1520 | N-H Bend |

| 1250 | C-N Stretch |

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

| λmax (nm) | Oscillator Strength (f) | Electronic Transition |

|---|---|---|

| 285 | 0.45 | π → π* |

Applications in Materials Science and Advanced Chemical Systems

Role in Polymer Development

The bifunctional nature of N-(furan-2-ylmethyl)-3,5-dimethylaniline, possessing both a reactive furan (B31954) ring and an aromatic amine, positions it as a valuable component in polymer synthesis. The furan group, derivable from renewable biomass resources, offers a sustainable building block for new polymeric materials. researchgate.netuliege.be Concurrently, the aniline (B41778) portion of the molecule can participate in various polymerization reactions, including those leading to the formation of high-performance polymers.

Modifiers for Polymer Properties

This compound can be incorporated into existing polymer matrices to modify their physical and chemical properties. The furan moiety can engage in Diels-Alder reactions, a powerful tool for creating cross-linked or self-healing materials. nih.gov For instance, its integration into a polymer backbone could allow for thermally reversible cross-linking, imparting remendable characteristics to the material.

The dimethylaniline group can influence the polymer's thermal stability, solubility, and electronic properties. The presence of the bulky dimethyl groups on the aniline ring can affect chain packing and, consequently, the mechanical properties of the resulting polymer. Furthermore, furan oligomers have been shown to modify phenol-formaldehyde resins, suggesting that this compound could similarly enhance the performance of various thermosetting polymers. researchgate.net

Precursors for Functional Polymeric Materials

As a monomer, this compound can be a precursor to a range of functional polymers. The amine functionality allows for its participation in step-growth polymerization to form polyamides or polyimides. The synthesis of semi-aromatic polyamides from furan-based monomers like 2,5-furandicarboxylic acid has been demonstrated, highlighting the potential for creating sustainable engineering plastics. rsc.org By reacting with diacids or their derivatives, this compound could yield novel polyamides with tailored properties.

Moreover, the polymerization of aniline and its derivatives is a well-established route to conductive polymers. nih.govrsc.orgresearchgate.net Electrochemical or chemical oxidation of this compound could lead to the formation of a conductive polymer with the furan group as a pendant moiety, potentially influencing the polymer's processability and electrochemical behavior. Such polymers could find applications in organic electronics and antistatic coatings. The furan component itself can be part of the polymerizable system, as seen in the synthesis of furan-based epoxy resins from furfuryl amine. digitellinc.com

Contribution to Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The aromatic and heterocyclic rings in this compound make it an interesting candidate for studies in this field.

Self-Assembly Studies

The planar and aromatic nature of both the furan and dimethylaniline components suggests a propensity for π-π stacking interactions, a key driving force in self-assembly. In suitable solvents or at interfaces, molecules of this compound could spontaneously organize into ordered structures such as nanofibers, vesicles, or liquid crystals. The ability of furan-functionalized co-polymers to self-assemble into nanoparticles in aqueous environments has been documented, indicating the potential for furan-containing small molecules to exhibit similar behavior. nih.gov

Integration into Sensor Technologies

The electronic properties of the furan and aniline components of this compound make it a promising material for sensor applications. Both furan derivatives and aniline-based polymers have been successfully employed in the development of chemical and electrochemical sensors. encyclopedia.pubnih.govnih.gov

Polymers derived from aniline and its derivatives are known for their sensitivity to various analytes, including gases and ions, making them suitable for use in chemical sensors. rsc.orgnih.gov A polymer based on this compound could exhibit unique sensing capabilities due to the combined electronic effects of the furan and dimethylaniline groups. For instance, aniline-functionalized polymers have been investigated as biomarkers for acetone (B3395972) sensing. rsc.org

In the realm of electrochemical sensors, polyaniline-based materials are widely used due to their conductivity and redox activity. researchgate.netmdpi.com An electrochemical sensor fabricated with a polymer of this compound could be used for the detection of a variety of analytes. The furan moiety could provide specific binding sites for target molecules, enhancing the sensor's selectivity. For example, furan-based fluorescent chemosensors have been developed for the recognition of metal ions like Cr³⁺. researchgate.net

Below is a table summarizing the potential applications of this compound and its derivatives in sensor technologies, based on the performance of related compounds.

| Sensor Type | Target Analyte(s) | Potential Role of this compound |

| Chemosensor | Volatile Organic Compounds (e.g., acetone), Gases (e.g., ammonia) | As a monomer for a sensing polymer where the furan and aniline groups provide specific interaction sites. |

| Electrochemical Sensor | Metal Ions (e.g., Cr³⁺, Cu²⁺), Biomolecules | As a precursor to a conductive polymer film on an electrode, where the furan ring can act as a recognition element. |

| Fluorescent Sensor | Metal Ions, Anions | As a core structure for a fluorescent probe, where analyte binding modulates the fluorescence properties. |

Development of Novel Organic Materials

The exploration of novel organic materials is a cornerstone of advancements in materials science, with a particular focus on compounds that exhibit unique electronic and optical properties. This compound emerges as a molecule of interest in this domain, primarily due to its structural components: a furan ring, which is a π-electron-rich five-membered heterocycle, and a 3,5-dimethylaniline (B87155) moiety, which can act as an electron-donating group. This combination of a conjugated system with a donor group provides a foundational framework for developing materials with tailored functionalities for advanced chemical systems. The unique electronic and structural properties of furan and its derivatives make them valuable building blocks in materials science. researchgate.netnih.gov

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical signal processing, frequency conversion, and optical switching. bohrium.comresearchgate.net Organic molecules, particularly those with conjugated π-electron systems and intramolecular charge transfer characteristics, are known to possess significant NLO properties. jhuapl.edu The structure of this compound, featuring an electron-donating dimethylaniline group linked to a π-conjugated furan ring, suggests its potential as a building block for NLO materials.

The key to NLO activity in such organic molecules is the charge transfer from a donor to an acceptor group through a conjugated bridge. In this compound, the dimethylaniline serves as the donor, while the furan ring acts as part of the π-conjugated system that facilitates electron delocalization. While direct experimental data on the NLO properties of this specific compound are not extensively documented in the literature, the potential can be inferred from studies on structurally similar furan derivatives.

For instance, quantum chemical calculations on related furan-containing molecules have demonstrated significant NLO activity. A study using Density Functional Theory (DFT) on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a first-order hyperpolarizability (β₀) that was substantially higher than that of urea, a standard reference material for NLO properties. malayajournal.org This indicates that the furan-methyl linkage can be an effective component in NLO-active molecules. malayajournal.org The presence of donor and acceptor groups connected by a conjugated system can lead to large variations in molecular polarizability and dipole moment, which are essential for second-order NLO effects. malayajournal.org

To contextualize the potential of furan-based compounds, the following table compares the calculated hyperpolarizability of a furan derivative with the standard reference, urea.

| Compound | Basis Set | Calculated First Hyperpolarizability (β₀) (esu) | Comparison to Urea |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | B3LYP/6-31G(d,p) | 7.00254 x 10⁻³⁰ | ~18 times greater |

| Urea (Reference) malayajournal.org | B3LYP/6-31G(d,p) | 0.3728 x 10⁻³⁰ | 1x |

Organic Conductors and Semiconductors

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net Furan and its derivatives have emerged as a significant class of organic semiconductors due to their unique electronic characteristics and potential for structural modification. researchgate.netresearchgate.net The furan ring, being an aromatic heterocycle, can be integrated into π-conjugated systems to modulate properties such as charge carrier mobility, solubility, and photoluminescence. researchgate.net

This compound contains the necessary components to be investigated as an organic semiconductor. The furan ring contributes to the π-conjugated backbone, which is essential for charge transport, while the aniline derivative can influence the material's energy levels and charge-injecting capabilities. Thiophene, a sulfur analogue of furan, has been extensively used in organic semiconductors, but studies show that furan can exhibit comparable charge transport properties. researchgate.net

Furan-containing semiconductors can be designed as either p-type (hole-transporting) or n-type (electron-transporting) materials. The inclusion of the electron-rich 3,5-dimethylaniline group in the structure of this compound would likely impart p-type characteristics, as aniline derivatives are well-known for their hole-transporting abilities. Furan-phenylene co-oligomers, for example, are noted for their good hole-transport properties. researchgate.net

Research into various furan-based semiconductors has yielded materials with impressive performance metrics. The charge carrier mobility, a key parameter for semiconductor performance, can be significantly high in well-designed furan oligomers. The table below presents the mobility values achieved in a representative furan-based semiconductor, illustrating the potential of this class of materials.

| Furan-Based Semiconductor Material | Device Type | Charge Carrier Type | Highest Reported Mobility (cm²/V·s) |

| Quinoidal Oligofuran researchgate.net | OFET | p-type (hole) | 7.7 |

| 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT) researchgate.net | FET | Ambipolar | 0.54 (hole), 0.03 (electron) |

The development of this compound and its derivatives could lead to new semiconducting materials. By modifying the substituents on either the furan or aniline rings, it is possible to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize performance in specific electronic devices.

Structure Property Relationships in N Furan 2 Ylmethyl 3,5 Dimethylaniline and Its Derivatives

Influence of Substituents on Molecular Conformation8.2. Correlation between Electronic Structure and Reactivity8.3. Impact of Molecular Geometry on Ligand Efficacy8.4. Relationship between Structure and Catalytic Performance

However, the scientific and academic databases appear to contain no specific studies that would provide the necessary data to elaborate on these points for N-(furan-2-ylmethyl)-3,5-dimethylaniline. While general information exists for related compounds such as other furan-aniline derivatives and for the precursor 3,5-dimethylaniline (B87155), a detailed analysis of the title compound is conspicuously absent.

This absence of specific research indicates that this compound may be a novel compound with limited synthesis or application studies, or a compound that has not been the subject of in-depth academic or industrial research. Consequently, the creation of a detailed, scientifically accurate article based on existing research is not feasible at this time. Further experimental and computational studies would be required to elucidate the structure-property relationships of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

Future research into the synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline and its analogs is expected to focus on enhancing efficiency, sustainability, and atom economy. While traditional methods exist, emerging strategies are geared towards greener and more versatile synthetic pathways.

One of the most promising future directions is the advancement of reductive amination processes utilizing biomass-derived furan (B31954) compounds like furfural (B47365). mdpi.com Current research highlights the use of heterogeneous catalysts to facilitate the reaction between furfural and anilines in the presence of a hydrogen source. mdpi.com Future work will likely concentrate on developing catalysts that are not only highly selective and efficient but also reusable and derived from non-precious metals like nickel and cobalt. mdpi.com The goal is to create one-pot or tandem reactions that start from raw biomass, convert it to furfural, and then directly to N-furfurylanilines, minimizing intermediate purification steps.

Another key area is the expansion of cross-coupling methodologies . Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. nih.gov Future explorations may involve developing novel palladium, copper, or nickel-catalyzed coupling reactions that can directly link furan derivatives with anilines under milder conditions, with lower catalyst loadings, and with greater functional group tolerance. nih.govacs.org Techniques such as decarbonylative coupling, which uses derivatives of biomass-derived 2,5-furandicarboxylic acid, could open new pathways to unsymmetrically substituted furans that can then be functionalized into complex aniline (B41778) derivatives. acs.org

Furthermore, the concept of "halogen dance" rearrangement on heteroaromatic rings could be explored as a sophisticated strategy to create substituted furan precursors that are otherwise difficult to access, which could then be coupled with 3,5-dimethylaniline (B87155). wikipedia.org This method allows for the strategic repositioning of functional groups, offering new synthetic possibilities.

| Synthetic Strategy | Focus Area for Future Research | Potential Advantages |

| Reductive Amination | Development of low-cost, reusable heterogeneous catalysts (e.g., Ni, Co). mdpi.com | Increased sustainability, one-pot synthesis from biomass. mdpi.com |

| Cross-Coupling Reactions | Novel Pd, Cu, Ni catalysts for direct C-N bond formation. nih.gov | Milder reaction conditions, higher functional group tolerance. |

| Tandem/Cascade Reactions | Combining multiple synthetic steps (e.g., aldol (B89426) condensation followed by amination) into a single process. cardiff.ac.uk | Improved process efficiency, reduced waste. |

| Rearrangement Chemistry | Utilizing reactions like the "halogen dance" to create novel furan precursors. wikipedia.org | Access to previously inaccessible isomers and derivatives. |

Development of Next-Generation Ligands and Catalysts

The catalyst is central to the synthesis and functionalization of molecules like this compound. Future research will undoubtedly focus on creating more sophisticated and specialized catalytic systems.

The development of next-generation heterogeneous catalysts is a major frontier. Research is moving towards catalysts with well-defined active sites on robust supports (e.g., SBA-15, Al2O3) to improve selectivity and prevent unwanted side reactions like the hydrogenation of the furan ring. mdpi.com For instance, studies have shown that the choice of metal (e.g., Pd, Ru, Ni) and the properties of the support material can significantly influence the reaction pathway in reductive amination. mdpi.comcardiff.ac.uk Future catalysts may incorporate bifunctional properties, such as acidic sites to facilitate imine formation and metal centers for hydrogenation, within a single material. mdpi.com

Organocatalysis represents another burgeoning field. Small organic molecules, such as chiral phosphoric acids or proline derivatives, can catalyze reactions with high enantioselectivity without the need for metals. numberanalytics.comresearchgate.net This is particularly relevant for synthesizing chiral derivatives of this compound for applications in pharmaceuticals or advanced materials. Future trends point towards designing more robust organocatalysts and integrating them into flow chemistry systems for continuous, industrial-scale production. numberanalytics.com

The synergy between different catalytic systems is also a promising avenue. Combined organo-metal catalysis and photocatalysis are emerging strategies that can unlock new reaction pathways. researchgate.net For example, a chiral organocatalyst could control the stereochemistry of a reaction while a transition metal catalyst facilitates the core bond formation, potentially powered by light. This approach could lead to highly complex and valuable molecules derived from simple furan-aniline precursors.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical research. For this compound and its derivatives, advanced computational methods will be instrumental in accelerating discovery and optimization.

Density Functional Theory (DFT) calculations are already being used to elucidate reaction mechanisms, understand catalyst-substrate interactions, and predict the reactivity of furan derivatives. rsc.orgmdpi.com For example, DFT can help explain why a particular catalyst favors the formation of an alcohol-amine product over other by-products by modeling the adsorption energies of intermediates on the catalyst surface. rsc.org Future applications will involve more complex modeling of entire catalytic cycles to identify bottlenecks and rationally design more efficient catalysts.

A significant emerging trend is the integration of Artificial Intelligence (AI) and Machine Learning (ML) into the design process. numberanalytics.com These tools can analyze vast datasets from experimental and computational studies to predict the properties of new molecules, suggest optimal reaction conditions, and even design novel catalysts from the ground up. For a molecule like this compound, ML models could be trained to predict its electronic properties, solubility, or binding affinity to a biological target based on modifications to its structure. This data-driven approach promises to dramatically reduce the time and cost associated with traditional trial-and-error research.

Computational methods will also be crucial for designing molecules for specific applications, such as in materials science. Predicting properties like the bandgap in conjugated polymers or the thermal stability of a thermoset requires sophisticated modeling that can guide synthetic efforts toward materials with desired characteristics. rsc.org

Potential for Integration into Hybrid Material Systems

The distinct chemical functionalities of the furan and aniline moieties make this compound an excellent building block for advanced hybrid materials. Future research is expected to capitalize on this potential in several key areas.

One of the most exciting avenues is the development of conductive and self-healing polymers . Research has demonstrated that furan/aniline copolymers can be synthesized to create materials with tunable electrical conductivity. nih.gov The conductivity of these copolymers can be systematically increased by adjusting the aniline content. nih.gov Furthermore, the furan group can participate in reversible Diels-Alder reactions, a chemical process that allows materials to "heal" after being damaged. mdpi.com Future work could involve creating crosslinked polymer networks where this compound derivatives act as nodes, leading to robust materials that are both conductive and capable of self-repair. Such materials could find applications in flexible electronics, sensors, and coatings.

The creation of sustainable polymer composites and blends is another important direction. Furan-based polymers derived from renewable biomass are being developed as green alternatives to petroleum-based plastics. rsc.orgchemrxiv.orgchemrxiv.org Incorporating this compound into these polymer backbones could introduce new functionalities, such as improved thermal stability, altered solubility, or the ability to interact with nanoparticles. For instance, furan-functionalized aniline trimers have been used to modify graphene, creating nanocomposites for resin systems. mdpi.com This suggests a pathway for using this compound to create advanced composites with enhanced mechanical or electrical properties.

Finally, the inherent structure of this compound makes it a candidate for creating biomedical materials . Furan-based copolymers are being investigated for tissue engineering scaffolds due to their biodegradability and biocompatibility. chemrxiv.orgchemrxiv.org The aniline portion of the molecule could be functionalized to attach bioactive agents or to tune the material's interaction with cells, opening up possibilities in drug delivery and regenerative medicine.

Q & A

Basic: What synthetic routes are recommended for preparing N-(furan-2-ylmethyl)-3,5-dimethylaniline?

Methodological Answer:

The synthesis typically involves alkylation of 3,5-dimethylaniline with a furfuryl-derived electrophile (e.g., furfuryl bromide or chloride) under basic conditions. A common approach includes:

Reflux conditions : React 3,5-dimethylaniline with furfuryl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using K₂CO₃ as a base at 80–100°C for 12–24 hours .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC.

Intermediate validation : Monitor reaction progress via <sup>1</sup>H NMR to detect the disappearance of starting materials .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

Use a combination of:

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.5–7.2 ppm for furan and aniline rings) and methyl groups (δ 2.2–2.4 ppm). Compare splitting patterns to distinguish substituents .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with mass accuracy <5 ppm. For C₁₃H₁₅NO, expected m/z = 201.1154 .

- IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization strategies include:

Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) versus ethereal solvents (THF) to enhance nucleophilicity.

Catalyst addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

Temperature control : Use microwave-assisted synthesis to reduce reaction time while maintaining yields >70% .

Byproduct analysis : Employ GC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Advanced: What strategies enable functionalization of the furan ring in this compound?

Methodological Answer:

The furan ring can be modified via:

Electrophilic substitution : Nitration or halogenation at the 5-position using HNO₃/H₂SO₄ or NXS (X = Cl, Br) .

Diels-Alder reactions : React with dienophiles (e.g., maleic anhydride) to form bicyclic adducts for downstream applications .

Metal-catalyzed cross-coupling : Employ Pd catalysts to introduce aryl/alkyl groups at the 2-position .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, noting IC₅₀ values .

Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin receptors) with HEK293 cells expressing target GPCRs .

Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing EC₅₀ to structurally related anilines .

Advanced: How to resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer:

2D NMR correlation : Perform HSQC and HMBC to assign ambiguous proton-carbon couplings, especially for overlapping aromatic signals .

Isotopic labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., N–H) .

Crystallography : If crystalline, obtain X-ray diffraction data to resolve stereochemical ambiguities .

Advanced: What computational approaches predict its interaction with biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID: 4LDE for kinases) to identify binding poses. Validate with MM-GBSA free energy calculations .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

Ventilation : Use fume hoods for synthesis and purification steps due to volatility of aromatic amines .

Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.